molecular formula C9H7BrO B2439434 1-(4-Bromophenyl)prop-2-en-1-one CAS No. 22731-70-0

1-(4-Bromophenyl)prop-2-en-1-one

Cat. No. B2439434
CAS RN: 22731-70-0
M. Wt: 211.058
InChI Key: NALJNNVTRUWQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)prop-2-en-1-one belongs to the class of compounds known as chalcones, which are characterized by a specific arrangement of aromatic rings and a conjugated double bond system . Chalcones form simple chemical structures that act as precursors for the biogenesis of flavonoids .


Synthesis Analysis

Chalcones like 1-(4-Bromophenyl)prop-2-en-1-one can be synthesized and crystallized in various systems . For instance, (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one was crystallized in the triclinic system of P-1 space group .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)prop-2-en-1-one has been elucidated using single-crystal X-ray diffraction technique . The structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one crystallized in the triclinic system of P-1 space group .


Chemical Reactions Analysis

The electronic transitions within the molecule and molecular reactivity parameters such as HOMO–LUMO orbitals, MEP surface analysis, and first order hyperpolarizability have been examined through DFT/B3LYP and UV–Visible has been examined through DFT/M062X by using various solvation effects .


Physical And Chemical Properties Analysis

A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated. Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .

Scientific Research Applications

Crystal Engineering and Mechanical Properties

Background:

1-(4-Bromophenyl)prop-2-en-1-one: forms single crystals, which have been studied for their mechanical properties using molecular mechanics simulations . These simulations provide insights into the elastic constants, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio.

Applications:

Nonlinear Optical Properties

Background: The compound 1-(4-Bromophenyl)prop-2-en-1-one has been investigated for its nonlinear optical properties, particularly as a D-π-A-π-D-type organic crystal .

Applications:

MAO-B Inhibition

Background:

1-(4-Bromophenyl)prop-2-en-1-one: exhibits MAO-B inhibitory activity, making it relevant in neuropharmacology .

Applications:

Organic Synthesis

Background: The synthesis of (2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves Claisen-Schmidt condensation .

Applications:

Future Directions

The future directions of research on 1-(4-Bromophenyl)prop-2-en-1-one could include further exploration of its physical and chemical properties, potential applications, and safety profile. More studies are needed to understand its mechanism of action and potential uses .

properties

IUPAC Name

1-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALJNNVTRUWQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)prop-2-en-1-one

Synthesis routes and methods

Procedure details

Bromobenzene (0.5 mL), acryloyl chloride (110 mg), and aluminium chloride (160 mg) were reacted in dichloromethane (1.5 mL) at from 0° C. to room temperature for 4 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (1207.0 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.